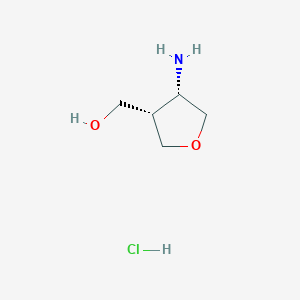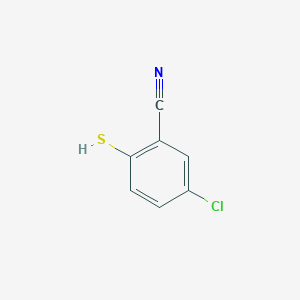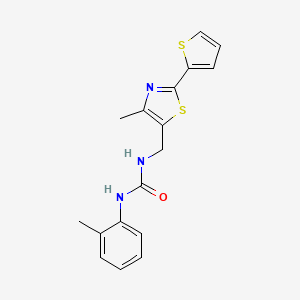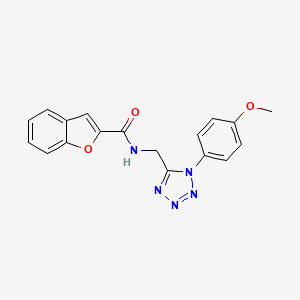
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that belongs to the purine family. This compound is characterized by its bicyclic structure, which consists of a pyrimidine ring fused to an imidazole ring. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have significant biological activity and are often used in drug development.
Scientific Research Applications
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for nucleic acid interactions.
Medicine: It is a key scaffold in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets. In medicinal applications, it often acts as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate and used as a mild stimulant.
Uniqueness
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a dimethylamino group at the 8-position and an ethyl group at the 7-position, which can influence its binding affinity and selectivity for various biological targets.
Properties
IUPAC Name |
8-(dimethylamino)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-5-15-6-7(11-9(15)13(2)3)14(4)10(17)12-8(6)16/h5H2,1-4H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDIBYCBUOEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B2720229.png)



![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one](/img/structure/B2720241.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide](/img/structure/B2720242.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2720243.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)
![2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide](/img/structure/B2720250.png)

